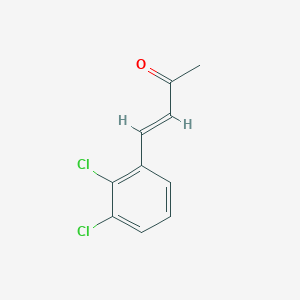

4-(2,3-Dichlorophenyl)but-3-en-2-one

描述

Structure

3D Structure

属性

分子式 |

C10H8Cl2O |

|---|---|

分子量 |

215.07 g/mol |

IUPAC 名称 |

(E)-4-(2,3-dichlorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+ |

InChI 键 |

NADXJKDCNCNFHO-AATRIKPKSA-N |

手性 SMILES |

CC(=O)/C=C/C1=C(C(=CC=C1)Cl)Cl |

规范 SMILES |

CC(=O)C=CC1=C(C(=CC=C1)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for α,β-Unsaturated Ketones

The creation of the enone moiety can be achieved through several reliable methods. The choice of pathway often depends on the availability of starting materials, desired scale, and required stereoselectivity.

The Claisen-Schmidt condensation is a widely recognized and frequently employed method for synthesizing chalcones and other α,β-unsaturated ketones. mdpi.com This reaction is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen. vedantu.com In the context of chalcone (B49325) synthesis, it specifically involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) or another suitable ketone. mdpi.com

The mechanism proceeds via a base-catalyzed pathway, most commonly using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acs.org The process begins with the deprotonation of the α-carbon of the ketone (e.g., acetone) by the base to form a reactive enolate ion. chemistnotes.comgordon.edu This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., an aromatic aldehyde). youtube.com The resulting alkoxide intermediate is protonated, typically by the solvent (often an alcohol), to form a β-hydroxy ketone (an aldol addition product). youtube.com Subsequent dehydration of this intermediate, which is often spontaneous or facilitated by heat, leads to the formation of the final α,β-unsaturated ketone. gordon.edu

The reaction is highly versatile and can be performed under various conditions, including in organic solvents like ethanol (B145695) or methanol. acs.org Modern "green chemistry" approaches have also been developed, such as solvent-free grinding techniques, which can offer high yields, shorter reaction times, and a reduced environmental impact. aip.orgresearchgate.net

While the Claisen-Schmidt condensation is prevalent, other methods exist for the synthesis of α,β-unsaturated ketones. These alternatives can be advantageous when dealing with sensitive substrates or when specific regioselectivity is required.

Wittig Reaction : This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde into an alkene. To synthesize an α,β-unsaturated ketone, a keto-substituted ylide can be reacted with an aldehyde.

Mukaiyama Aldol Reaction : A Lewis acid-catalyzed aldol addition of a silyl (B83357) enol ether to a carbonyl compound. This method offers good control over stereochemistry. organic-chemistry.org

Palladium-Catalyzed Reactions : The Wacker process, which involves the oxidation of a terminal alkene to a methyl ketone, can be adapted. A sequential process of a Wacker oxidation followed by acid-mediated dehydration can convert homoallyl alcohols into α,β-unsaturated methyl ketones. organic-chemistry.org

Alkyne-Aldehyde Hydration-Condensation : A phosphorous acid-promoted reaction between an alkyne and an aldehyde in an oil/water two-phase system can produce chalcones in high yields. organic-chemistry.org

Targeted Synthesis of 4-(2,3-Dichlorophenyl)but-3-en-2-one

The synthesis of this compound is most directly achieved via the Claisen-Schmidt condensation. This targeted approach requires specific precursors and careful optimization of reaction conditions to ensure a high yield and purity of the final product.

The primary precursors for the synthesis of this compound are 2,3-dichloroaniline (B127971) and acetone (B3395972). The synthesis of the key intermediate, 2,3-dichlorobenzaldehyde (B127699), can be accomplished from 2,3-dichloroaniline. One established method involves converting the aniline (B41778) into its corresponding diazonium salt, which is then displaced to introduce the aldehyde functional group. The synthesis of 2,3-dichlorophenylpiperazine, a related precursor for other pharmacologically active molecules, also starts from 2,3-dichloroaniline, highlighting its role as a key starting material for this class of compounds. researchgate.net

The core functional group transformation is the condensation reaction itself. Acetone, possessing reactive α-hydrogens, is treated with a base to form its enolate. This enolate then attacks the carbonyl of 2,3-dichlorobenzaldehyde, which lacks α-hydrogens and is thus unable to self-condense. The subsequent dehydration of the aldol intermediate yields the target molecule, this compound.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the product while minimizing side reactions. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Solvent Selection: The Claisen-Schmidt condensation can be catalyzed by either acids or bases. mdpi.com For chalcone synthesis, strong bases like NaOH and KOH are commonly used, often in an alcoholic solvent such as ethanol. mdpi.comacs.org Recent studies have explored various catalysts to improve reaction efficiency and environmental friendliness. For instance, solvent-free grinding methods using solid NaOH or KF-Al2O3 have been shown to produce α,β-unsaturated ketones in excellent yields (94-98%). researchgate.net The use of phase-transfer catalysts or micellar media can also enhance reaction rates and yields. acs.org

Temperature and Reaction Time: Conventional methods often involve stirring the reaction mixture at room temperature for several hours. mdpi.com However, alternative energy sources can significantly shorten reaction times. Ultrasound-assisted synthesis, for example, can lead to quantitative yields of chalcones in shorter periods compared to conventional stirring. mdpi.com Grinding techniques have also been shown to reduce reaction times significantly compared to traditional reflux methods. aip.org

The table below summarizes findings from optimization studies on chalcone synthesis, which are applicable to the target compound.

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Stirring | NaOH | Ethanol | 4 h | 90% | mdpi.com |

| Reflux | KOH | Ethanol | - | 9.2% | aip.org |

| Grinding | KOH | Solvent-free | - | 32.6% | aip.org |

| Grinding | KF-Al2O3 | Solvent-free | - | 94-98% | researchgate.net |

| Microwave Irradiation | NaOH + ZrO2 Montmorillonite | - | 50 s | 47.87% | researchgate.net |

Purification: After the reaction is complete, the crude product often precipitates from the solution and can be collected by filtration. acs.org Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the pure α,β-unsaturated ketone. gordon.edu

Derivatization Strategies of this compound

The structure of this compound contains two primary reactive sites: the carbon-carbon double bond and the carbonyl group. These sites allow for a wide range of derivatization reactions, making it a valuable scaffold for the synthesis of various heterocyclic compounds and other complex molecules.

The conjugated system is susceptible to nucleophilic attack, particularly via Michael addition at the β-carbon. This allows for the introduction of a variety of functional groups. Furthermore, the enone moiety is a classic precursor for the synthesis of five- and six-membered rings.

A prominent example of derivatization is the reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. This reaction typically leads to the formation of pyrazoline derivatives, which are five-membered heterocyclic compounds. researchgate.net For instance, the reaction of a chalcone with hydrazine hydrate in the presence of a weak acid catalyst can yield 3,5-disubstituted pyrazoles. researchgate.net Similarly, reactions involving the closely related 4-(3,4-dichlorophenyl) butanoic acid derivative with hydrazines have been used to prepare pyridazinone heterocycles. nih.govmdpi.com These transformations highlight the utility of the dichlorophenyl-substituted enone core as a building block in medicinal chemistry for creating diverse molecular architectures.

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry. One of the most common methods for constructing the pyrazole ring is the cyclocondensation reaction between an α,β-unsaturated carbonyl compound and a hydrazine derivative. nih.govresearchgate.net In this context, this compound serves as the three-carbon component for the pyrazole ring.

The reaction with hydrazine hydrate proceeds via an initial Michael addition of the hydrazine to the β-carbon of the butenone, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product. This approach is highly efficient for the synthesis of 1,3,5-substituted pyrazoles. nih.gov The reaction of this compound with hydrazine would be expected to produce 5-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole.

Table 1: Synthesis of Pyrazole Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine Hydrate | 5-(2,3-Dichlorophenyl)-3-methyl-1H-pyrazole | Cyclocondensation |

Formation of Other Heterocyclic Systems Incorporating the Dichlorophenyl Moiety

The α,β-unsaturated ketone moiety is a key synthon for a wide array of other heterocyclic systems beyond pyrazoles. The dichlorophenyl group is carried through these transformations, embedding it within larger, more complex molecular architectures.

For instance, reaction with amidines or ureas can lead to the formation of pyrimidine (B1678525) derivatives. The reaction of this compound with thiourea (B124793) in the presence of a base would likely yield a dihydropyrimidine (B8664642) thione, which can be subsequently oxidized to the corresponding pyrimidine. Similarly, condensation with o-phenylenediamine (B120857) is a standard route to 1,5-benzodiazepine derivatives. These reactions underscore the role of dichlorophenyl-containing butenones as versatile building blocks in heterocyclic synthesis. researchgate.netmdpi.com

Table 2: Synthesis of Other Heterocyclic Systems

| Reagent | Resulting Heterocyclic System |

| Thiourea | Pyrimidine |

| o-Phenylenediamine | 1,5-Benzodiazepine |

| Guanidine | Pyrimidine |

Stereoselective Synthetic Approaches

Stereoselectivity in the context of this compound can be considered from two perspectives: the stereochemistry of the molecule itself and the stereochemistry of reactions it undergoes.

The carbon-carbon double bond in the butenone backbone can exist as either the E or Z isomer. The Claisen-Schmidt condensation, a common method for synthesizing such chalcone-like compounds, typically results in the formation of the thermodynamically more stable E-isomer as the major product.

Furthermore, the carbonyl group of this compound is a prochiral center. Stereoselective reduction of this ketone, for example using chiral reducing agents like those derived from boranes, could yield a chiral alcohol. This introduces a new stereocenter into the molecule, opening pathways to enantiomerically enriched compounds. Such stereoselective transformations are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly. mdpi.com

Regiospecific Synthesis Considerations

Regiospecificity becomes a critical consideration when this compound reacts with an unsymmetrical reagent. The synthesis of pyrazoles provides a classic example. While reaction with hydrazine hydrate yields a single product, reaction with a substituted hydrazine, such as methylhydrazine, can potentially form two different regioisomers: 1,3-dimethyl-5-(2,3-dichlorophenyl)-1H-pyrazole and 1,5-dimethyl-3-(2,3-dichlorophenyl)-1H-pyrazole.

The outcome of the reaction is determined by the site of the initial nucleophilic attack by the substituted hydrazine. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions (e.g., pH). researchgate.net The development of methods to control this regioselectivity is essential for the unambiguous synthesis of specific isomers. nih.govnih.gov

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis and utilization of this compound aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of heterocyclic derivatives from this butenone, several green approaches can be adopted:

Catalysis: Utilizing catalysts that are non-toxic, efficient, and recyclable. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported as a highly reactive, inexpensive, and eco-friendly catalyst for various organic transformations, including the synthesis of pyrazole derivatives in multicomponent reactions. nih.govdundee.ac.uk

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. unibo.it

Atom Economy: Employing one-pot, multicomponent reactions where multiple chemical bonds are formed in a single operation. This approach improves efficiency and reduces the number of workup and purification steps, thereby minimizing waste generation. mdpi.com

Energy Efficiency: Using alternative energy sources such as microwave irradiation or ultrasound can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

By integrating these principles, the synthesis of derivatives from this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), corresponding to the vibrations of particular functional groups. For 4-(2,3-Dichlorophenyl)but-3-en-2-one, the key functional groups are the α,β-unsaturated ketone, the dichlorinated benzene (B151609) ring, and the vinyl group.

The most characteristic absorption bands expected in the FT-IR spectrum are due to the stretching vibrations of the carbonyl (C=O) and carbon-carbon double (C=C) bonds. The carbonyl group of the enone system typically appears as a strong band in the range of 1650–1685 cm⁻¹. nih.gov The C=C stretching vibration of the butenone backbone is expected around 1575-1580 cm⁻¹. iucr.orgnih.gov Aromatic C=C stretching vibrations from the dichlorophenyl ring usually manifest as multiple bands between 1610 and 1430 cm⁻¹. nih.gov

Vibrations involving the chlorine substituents are also anticipated. The C-Cl stretching modes for simple organic chlorine compounds typically absorb in the 700–750 cm⁻¹ region. uantwerpen.be Aromatic C-H stretching vibrations are expected to produce weaker bands above 3000 cm⁻¹, while the vinyl C-H stretch is anticipated in the 3010-3030 cm⁻¹ range. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3120–3040 | Weak-Medium |

| Vinylic C-H Stretch | 3030–3010 | Weak-Medium |

| Carbonyl (C=O) Stretch | 1685–1650 | Strong |

| Vinylic (C=C) Stretch | 1580–1570 | Medium-Strong |

| Aromatic (C=C) Stretch | 1610–1430 | Medium, Multiple Bands |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often makes symmetric, non-polar bonds more visible in Raman spectra. nih.gov

For this compound, the C=C double bonds of the enone system and the aromatic ring are expected to produce strong Raman signals. spectrabase.com The symmetric breathing modes of the dichlorophenyl ring would also be prominent. Raman spectroscopy is a powerful method for investigating polymorphs, as it is highly sensitive to the crystalline structure of materials. nih.gov The C-Cl stretching vibrations are also expected to be Raman active. uantwerpen.be

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Carbonyl (C=O) Stretch | 1685–1650 | Medium-Weak |

| Vinylic (C=C) Stretch | 1580–1570 | Strong |

| Aromatic Ring Breathing | 1610–1500 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For chalcone (B49325) derivatives, the ethylenic protons of the α,β-unsaturated ketone system are highly characteristic, typically appearing as two doublets between δ 6.85 and 8.10 ppm. iucr.org The proton beta to the carbonyl group (part of the C=CHAr moiety) is generally observed at a higher chemical shift due to deshielding effects. The coupling constant (J-value) between these two protons is typically large (around 15-16 Hz), which is characteristic of a trans configuration.

The protons on the 2,3-dichlorophenyl ring would appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm), with a splitting pattern determined by their coupling to each other. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region, typically around δ 2.3-2.4 ppm. blogspot.com

Table 3: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COCH₃ | ~ 2.4 | Singlet (s) | N/A |

| Hα (to C=O) | ~ 6.9 | Doublet (d) | ~ 16 |

| Hβ (to C=O) | ~ 7.8 | Doublet (d) | ~ 16 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a signal for each non-equivalent carbon atom in the molecule. libretexts.org For this compound, the carbonyl carbon (C=O) is the most downfield signal, typically appearing between δ 190 and 200 ppm. iucr.orglibretexts.org The olefinic carbons, α and β to the carbonyl group, give characteristic signals between δ 121 and 145 ppm. iucr.org The carbon atoms of the dichlorophenyl ring would resonate in the aromatic region (δ 125-150 ppm), with the carbons directly bonded to chlorine showing distinct shifts. The methyl carbon of the acetyl group is expected to appear significantly upfield, around δ 20-30 ppm. libretexts.org

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C OCH₃ | 20 – 30 |

| C α (to C=O) | 121 – 129 |

| C β (to C=O) | 137 – 145 |

| Aromatic C 's | 125 – 140 |

| Aromatic C -Cl | 130 – 135 |

| C =O | 190 – 200 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR spectra provide essential information, complex structures often require advanced techniques for unambiguous assignment. Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the α and β vinyl protons, as they would show a cross-peak. It would also help delineate the coupling network among the protons on the dichlorophenyl ring. blogspot.com

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would definitively link the vinyl proton signals to their corresponding vinyl carbon signals and assign the protons of the aromatic ring to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular skeleton. For instance, an HMBC experiment would show a correlation from the methyl protons (-COCH₃) to the carbonyl carbon (C=O) and the α-carbon. Correlations from the vinyl protons to the aromatic carbons would confirm the connection of the butenone chain to the dichlorophenyl ring.

Solid-State NMR (ssNMR) could also be applied, particularly if the compound is crystalline. ssNMR can provide information about the molecular structure and packing in the solid state, which can differ from the solution state. It is especially useful for studying polymorphism and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

A mass spectrometry analysis would determine the precise molecular weight of this compound and reveal its fragmentation pattern upon ionization. The molecular ion peak [M]+ would confirm the compound's elemental composition (C10H8Cl2O). The presence of characteristic isotopic peaks for two chlorine atoms (approximately in a 9:6:1 ratio for [M]+, [M+2]+, and [M+4]+) would be a key identifier.

Typical fragmentation pathways for this type of molecule, an α,β-unsaturated ketone, would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH3) or an acetyl group (CH3CO•).

Cleavage at the double bond: Fragmentation of the butenone chain.

Loss of chlorine: Elimination of one or both chlorine atoms, or HCl.

Formation of acylium ions: Stabilized [R-C≡O]+ ions are common fragments for ketones.

A data table would typically present the mass-to-charge ratio (m/z) of observed fragments and their relative intensities, allowing for the structural elucidation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. For this compound, which contains a conjugated system (a dichlorophenyl ring linked to an α,β-unsaturated ketone), characteristic absorption bands would be expected.

The spectrum would likely display:

A strong absorption band at a shorter wavelength corresponding to a π → π * transition within the conjugated system. The extended conjugation between the aromatic ring and the enone moiety would shift this absorption to a longer wavelength (bathochromic shift) compared to the non-conjugated chromophores.

A weaker absorption band at a longer wavelength resulting from an n → π * transition, involving the non-bonding electrons of the carbonyl oxygen.

The solvent used for the analysis can influence the position of these peaks. A data table would list the maximum absorbance wavelengths (λmax) and their corresponding molar absorptivity values (ε).

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide detailed information on the molecule's conformation, bond lengths, bond angles, and how the molecules pack together in a crystal lattice.

Crystal System and Space Group Analysis

This analysis would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements of the unit cell. This fundamental crystallographic data is crucial for solving the crystal structure.

A table of crystallographic data would typically include:

| Parameter | Value |

|---|---|

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules in the unit cell |

Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

XRD data would allow for the precise measurement of all bond lengths, bond angles, and dihedral (torsion) angles within the this compound molecule. This information would confirm the planarity of the phenyl ring and the enone system and describe the relative orientation of these two groups. For instance, the dihedral angle between the plane of the dichlorophenyl ring and the plane of the C=C double bond would indicate the degree of twist in the molecule.

Data tables would be generated to list these parameters with their associated standard uncertainties.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the molecular properties of chemical compounds from first principles. These calculations provide detailed insights into the geometric, vibrational, and electronic characteristics of molecules like 4-(2,3-Dichlorophenyl)but-3-en-2-one. By solving approximations of the Schrödinger equation, these methods can predict various molecular parameters, offering a theoretical complement to experimental data. For chalcone (B49325) derivatives, including dichlorophenyl-substituted variants, DFT methods, particularly using the B3LYP functional, have been effectively utilized to study their structure and reactivity. nih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, which belongs to the chalcone family, conformational analysis is crucial for understanding its properties. Chalcones can exist as different conformers, primarily the s-cis and s-trans isomers, which are defined by the arrangement around the single bond between the carbonyl group and the α,β-unsaturated system. ufms.br

A systematic DFT study on a series of -1-(4-aminophenyl)-3-(i,j-dichlorophenyl)prop-2-en-1-one isomers, including the (2,3)-dichloro variant, revealed that the E-isomers are the most stable geometric form. nih.gov This optimization process provides critical data on bond lengths, bond angles, and dihedral angles that define the molecule's preferred shape.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Conformers | Different spatial arrangements of atoms that can be interconverted by rotation about single bonds. | Primarily exists as s-cis and s-trans conformers related to the enone system. |

| Geometry Optimization | A computational method to find the lowest-energy (most stable) molecular structure. | DFT calculations are used to determine the equilibrium geometry, including bond lengths and angles. |

| Planarity | The degree to which the atoms of a molecule lie in the same plane. | A high degree of planarity is favored to maximize π-electron delocalization, enhancing stability. ufms.brresearchgate.net |

| Isomer Stability | The relative energy of different isomers (e.g., E vs. Z). | Studies on related dichlorophenyl chalcones show the E-isomer to be the most stable. nih.gov |

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting and assigning the vibrational modes observed in experimental measurements. researchgate.net The calculations yield a set of frequencies, each corresponding to a specific molecular motion, such as stretching, bending, or rocking of bonds. nih.gov

For this compound, key vibrational modes would include:

C=O Stretching: The carbonyl group of the ketone typically exhibits a strong absorption band in the IR spectrum, generally in the range of 1650-1700 cm⁻¹. researchgate.net

C=C Stretching: The alkene double bond in the butenone chain and the aromatic ring C=C bonds will have characteristic stretching frequencies.

C-Cl Stretching: The vibrations of the carbon-chlorine bonds on the phenyl ring typically appear in the lower frequency region of the spectrum, often between 550 and 850 cm⁻¹. scirp.org

C-H Stretching and Bending: Vibrations associated with aromatic and vinylic C-H bonds.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict these frequencies. researchgate.netscirp.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. nih.gov

The electronic structure of a molecule dictates its reactivity, polarity, and optical properties. Computational methods provide several ways to analyze the distribution and energy of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap implies high kinetic stability and lower chemical reactivity. researchgate.net

For dichlorophenyl chalcone isomers, DFT calculations have been used to determine the energies of these frontier orbitals. nih.gov The analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively, providing insights into potential reaction pathways.

| Parameter | Definition | Chemical Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap signifies higher reactivity. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. libretexts.org The MEP represents the interaction energy between a positive point charge and the molecule's electron density cloud. It is mapped onto the molecular surface using a color spectrum to indicate different potential values. uni-muenchen.de

Typically, the color scheme is as follows:

Red: Represents regions of the most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. bhu.ac.in

Blue: Represents regions of the most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. bhu.ac.in

Green/Yellow: Represents regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms and the regions near the electron-withdrawing chlorine atoms would likely show positive potential (blue). This map provides a clear visual guide to the molecule's electrophilic and nucleophilic centers. uni-muenchen.debhu.ac.in

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding structure of a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and delocalization effects. ufms.br

NBO analysis examines the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant delocalization or hyperconjugative interaction, which contributes to the stabilization of the molecule. ufms.br

In the context of this compound, NBO analysis can elucidate the electron delocalization across the conjugated system, from the dichlorophenyl ring through the enone moiety. It can quantify the charge transfer from donor groups (like lone pairs on the oxygen atom) to acceptor groups (like the π* antibonding orbitals of the C=C and C=O bonds), providing a deeper understanding of the electronic factors that govern the molecule's stability and reactivity. ufms.brwikipedia.org

An article focusing solely on the computational and quantum chemical investigations of “this compound” cannot be generated as requested.

A thorough search of publicly available scientific literature and databases did not yield specific research studies covering the requested analyses for the exact compound “this compound”. The required sections—Quantum Theory of Atoms in Molecules (QTAIM) Analysis, Molecular Dynamics Simulations, Molecular Docking Studies, Quantitative Structure-Activity Relationship (QSAR) Studies, and Nonlinear Optical (NLO) Properties—demand detailed computational data that is not available for this specific molecule.

While research exists for structurally similar compounds, such as other dichlorophenyl derivatives, presenting that information would not adhere to the strict instruction of focusing solely on “this compound”. Doing so would be scientifically inaccurate for the specified subject. Therefore, in the absence of the necessary specific data, the generation of a scientifically accurate and authoritative article as per the provided outline is not possible.

Reaction Mechanisms and Chemical Reactivity

Elucidation of Reaction Pathways for Synthesis and Transformation

The synthesis and subsequent transformations of 4-(2,3-Dichlorophenyl)but-3-en-2-one proceed through well-defined reaction pathways involving distinct intermediates and mechanistic steps.

The primary synthetic route to this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. This reaction involves the base- or acid-catalyzed reaction between 2,3-dichlorobenzaldehyde (B127699) and acetone (B3395972). ontosight.ai

Base-Catalyzed Mechanism:

Enolate Formation: A base, such as sodium hydroxide (B78521), abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dichlorobenzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy ketone.

Dehydration: Under the reaction conditions, this aldol addition product readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, creating the conjugated C=C double bond of the final enone product.

Acid-Catalyzed Mechanism:

Keto-Enol Tautomerism: An acid catalyst promotes the tautomerization of acetone to its enol form.

Carbonyl Activation: The acid also protonates the carbonyl oxygen of 2,3-dichlorobenzaldehyde, increasing its electrophilicity.

Nucleophilic Attack: The electron-rich double bond of the enol attacks the activated carbonyl carbon.

Deprotonation and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the final α,β-unsaturated ketone.

The table below summarizes the key differences between the catalytic pathways.

| Feature | Base-Catalyzed Pathway | Acid-Catalyzed Pathway |

| Nucleophile | Enolate Ion | Enol |

| Aldehyde State | Unactivated | Protonated (Activated) |

| Key Intermediate | Tetrahedral Alkoxide | Oxocarbenium Ion |

| Dehydration Step | E1cB (Elimination, Unimolecular, Conjugate Base) | E1 or E2 (Elimination, Unimolecular or Bimolecular) |

This is an interactive data table. You can sort and filter the data.

Reactive intermediates are transient species that are crucial for understanding how starting materials convert into products. nih.gov In the synthesis and reactions of this compound, several key intermediates dictate the reaction course.

Enolates and Enols: As described above, these are the key nucleophilic intermediates in the condensation synthesis. Their stability and reactivity are central to the efficiency of the C-C bond formation.

Tetrahedral Intermediates: The formation of a tetrahedral alkoxide is the hallmark of nucleophilic addition to a carbonyl group, both in the initial condensation and in subsequent 1,2-addition reactions to the enone. libretexts.org

Carbocations and Oxocarbenium Ions: In acid-catalyzed reactions, such as dehydration or certain cyclizations, carbocationic intermediates, often stabilized by resonance (e.g., oxocarbenium ions), play a pivotal role. libretexts.orgnih.gov Their stability, influenced by factors like substitution, determines the favorability of different reaction pathways. libretexts.org

Conjugate Addition Intermediates: In Michael (1,4-conjugate) additions, the nucleophile attacks the β-carbon, leading to the formation of a new enolate intermediate which is delocalized across the O-C-C=C system. This intermediate is then protonated, usually at the α-carbon, to give the final product.

The transient nature of these intermediates makes them difficult to isolate, but their existence is inferred from kinetic studies, trapping experiments, and computational analysis. nih.gov

The bifunctional nature of this compound makes it a valuable precursor for synthesizing various heterocyclic compounds. These reactions often proceed via an initial addition followed by an intramolecular cyclization and dehydration.

Synthesis of Pyrazolines: Reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazoline derivatives. The reaction begins with a conjugate addition of the terminal nitrogen of hydrazine to the β-carbon of the enone, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration.

Synthesis of Pyridines: The Guareschi-Thorpe reaction, involving the condensation of the enone with a cyanoacetamide equivalent in the presence of a base, can yield substituted 2-pyridones.

Synthesis of Thiazines: Reaction with thiourea (B124793) can lead to the formation of pyrimidine-2-thione derivatives through a similar addition-cyclization-elimination sequence.

[4+2] Cycloadditions (Diels-Alder Reaction): The electron-deficient C=C double bond of the enone can act as a dienophile in Diels-Alder reactions with electron-rich dienes, leading to the formation of six-membered rings. nih.gov The regioselectivity and stereoselectivity of these reactions are governed by electronic and steric factors.

A plausible reaction mechanism for the formation of a pyrazoline derivative is outlined below:

Michael Addition: The hydrazine nitrogen attacks the β-carbon.

Intramolecular Cyclization: The second nitrogen attacks the carbonyl carbon.

Dehydration: Elimination of a water molecule yields the stable pyrazoline ring.

The reactivity of this compound is dominated by addition reactions. libretexts.org Elimination reactions are primarily relevant to its synthesis. siyavula.com

Conjugate (Michael) Addition (1,4-Addition): This is a characteristic reaction of α,β-unsaturated ketones. Soft nucleophiles (e.g., cuprates, enamines, thiols) preferentially attack the electrophilic β-carbon of the conjugated system. This pathway is often thermodynamically controlled.

Direct (1,2-Addition): Hard, reactive nucleophiles (e.g., Grignard reagents, organolithium compounds) tend to attack the more electrophilic carbonyl carbon. This pathway is typically kinetically controlled and can sometimes be reversible.

Hydrogenation: Catalytic hydrogenation can selectively reduce the C=C double bond or reduce both the double bond and the carbonyl group, depending on the catalyst and reaction conditions.

Halogenation: Addition of halogens like bromine across the double bond can occur, leading to a dihalo-ketone.

Elimination is the final step in the condensation synthesis, where a molecule of water is removed from the β-hydroxy ketone intermediate to form the conjugated system. siyavula.com

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and catalyst is critical in directing the outcome of reactions involving this compound, influencing both reaction rates and selectivity. rsc.orgresearchgate.net

Solvents can significantly alter reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.orgmdpi.com Polar protic solvents (e.g., ethanol (B145695), water) can solvate charged intermediates and participate in proton transfer, which is crucial in many acid- or base-catalyzed reactions. Polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles. Nonpolar solvents (e.g., toluene, hexane) are often used when charged intermediates are not central to the mechanism. mdpi.com

Catalysts provide an alternative, lower-energy reaction pathway.

Base Catalysts (e.g., NaOH, KOH): Used in condensation reactions to generate the nucleophilic enolate. mdpi.com

Acid Catalysts (e.g., H₂SO₄, HCl): Used in condensation to generate the enol and activate the carbonyl group. Lewis acids (e.g., InCl₃, BF₃·OEt₂) are often employed in cyclization and addition reactions to enhance the electrophilicity of the enone system. beilstein-journals.org

Phase-Transfer Catalysts: Can be used in reactions involving an aqueous phase and an organic phase to facilitate the transport of the anionic nucleophile into the organic layer, increasing reaction rates.

The following table illustrates the general effect of solvent polarity on the rate of a hypothetical Michael addition reaction involving an anionic nucleophile.

| Solvent Type | Dielectric Constant (Approx.) | Effect on Reactants | Effect on Transition State | Expected Relative Rate |

| Nonpolar (e.g., Hexane) | ~2 | Weak solvation | Weak solvation | Low |

| Polar Aprotic (e.g., Acetone) | ~21 | Solvates counter-ion, frees nucleophile | Moderate solvation | High |

| Polar Protic (e.g., Ethanol) | ~25 | Strong solvation of nucleophile | Strong solvation | Intermediate to Low |

This is an interactive data table. You can sort and filter the data.

Stereochemical Control in Reactions Involving this compound and its Derivatives

Stereochemical control is essential for synthesizing specific isomers of molecules. nih.gov For this compound, this applies to both the configuration of the double bond in the parent molecule and the creation of new stereocenters in its derivatives.

E/Z Isomerism: The condensation reaction typically yields the (E)-isomer (trans) as the major product due to its greater thermodynamic stability, which minimizes steric repulsion between the acetyl group and the dichlorophenyl ring.

Diastereoselectivity: When a reaction creates a new stereocenter in a molecule that already has one, diastereomers can be formed. For example, the addition of a nucleophile to a chiral derivative of this compound can be diastereoselective, with one diastereomer being formed in excess. This selectivity is often controlled by steric hindrance, where the nucleophile attacks from the less hindered face of the molecule.

Enantioselectivity: The formation of a single enantiomer from an achiral starting material requires the use of a chiral catalyst, reagent, or auxiliary. For instance, the catalytic reduction of the carbonyl group or the conjugate addition of a nucleophile can be rendered enantioselective by using a chiral catalyst (e.g., a metal complex with a chiral ligand). The catalyst forms a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. mdpi.com

The ability to control these stereochemical outcomes is a cornerstone of modern organic synthesis, allowing for the precise construction of complex three-dimensional molecular architectures. nih.gov

Theoretical Studies of Reaction Energetics and Transition States

Theoretical and computational chemistry provides powerful tools for investigating the energetics of chemical reactions and characterizing the transient structures that connect reactants, intermediates, and products. For the compound This compound , such studies would involve the use of quantum mechanical methods to model its reactivity.

However, a comprehensive search of the scientific literature reveals a lack of specific theoretical studies focused on the reaction energetics and transition states of This compound . While computational methods like Density Functional Theory (DFT) are widely applied to similar organic molecules to elucidate reaction mechanisms, calculate activation energies, and determine the geometries of transition states, no such data has been published for this particular compound.

Transition state theory is employed to locate the highest energy point along the minimum energy path of a reaction, known as the transition state structure. The geometry and vibrational frequencies of this transient species are critical for understanding the dynamics of the chemical transformation.

Although no specific data tables or detailed research findings on the reaction energetics and transition states of This compound are available, the established methodologies of computational chemistry are fully capable of providing these insights should such research be undertaken in the future.

Advanced Applications in Organic Chemistry

Supramolecular Chemistry and Crystal Engineering

Design of Molecular Crystals with Specific Packing Motifs

The design of molecular crystals with predetermined packing motifs is a significant goal in crystal engineering. This allows for the tuning of material properties for specific applications. For chalcone-like molecules, the substitution pattern on the phenyl rings plays a crucial role in directing the supramolecular assembly. The presence and position of chloro-substituents, as in 4-(2,3-Dichlorophenyl)but-3-en-2-one, are expected to significantly influence the electrostatic potential surface of the molecule, thereby guiding the formation of specific intermolecular contacts. However, without experimental crystallographic data for the title compound, a detailed description of its specific packing motifs cannot be provided.

Role of Noncovalent Interactions in Solid-State Organization

Noncovalent interactions are the primary driving forces in the self-assembly of molecules in the solid state. For chlorinated organic compounds, interactions such as C—H···O and C—H···Cl hydrogen bonds, as well as π–π stacking and halogen···halogen interactions, are commonly observed.

In the hypothetical solid-state structure of this compound, the following noncovalent interactions would be anticipated to play a role:

Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, likely forming C—H···O interactions with hydrogen atoms from neighboring molecules.

Halogen Bonds: The chlorine atoms on the phenyl ring could participate in halogen bonding, acting as electrophilic regions (σ-holes) that can interact with nucleophilic sites on adjacent molecules.

π–π Stacking: The aromatic dichlorophenyl ring could engage in π–π stacking interactions, contributing to the stability of the crystal lattice.

Future Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate aryl ketone with an aryl aldehyde. youtube.comeurjchem.com Future research should focus on developing more sustainable and efficient synthetic routes for 4-(2,3-Dichlorophenyl)but-3-en-2-one.

Key areas for investigation include:

Green Solvents: Moving away from traditional organic solvents towards greener alternatives like water or ethanol (B145695) to minimize environmental impact. nih.gov

Alternative Energy Sources: Employing microwave irradiation or ultrasound-assisted synthesis to potentially reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. mdpi.com

Eco-Friendly Catalysts: Investigating the use of solid-supported catalysts, recyclable catalysts, or biocatalysts to improve the environmental footprint of the synthesis. researchgate.net

These approaches aim to align the synthesis of this compound with the principles of green chemistry, emphasizing atom economy and waste reduction. youtube.com

| Synthetic Approach | Objective | Potential Advantages |

| Microwave-Assisted Synthesis | Accelerate reaction rates | Reduced reaction time, improved energy efficiency |

| Ultrasound-Assisted Synthesis | Enhance reaction efficiency through cavitation | Increased yields, shorter reaction times, milder conditions mdpi.com |

| Green Catalyst Systems | Minimize hazardous waste | Use of reusable catalysts, biodegradable materials |

| Aqueous Media Synthesis | Reduce reliance on volatile organic solvents | Improved safety profile, lower environmental impact |

Integration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The characterization of this compound would traditionally rely on standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) after the reaction is complete. eurjchem.com A significant future advancement lies in the integration of process analytical technology (PAT) for real-time monitoring.

Future research should explore the use of in-line spectroscopic techniques to follow the Claisen-Schmidt condensation as it occurs. Techniques like Raman or Near-Infrared (NIR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and the final product. nih.gov This allows for a deeper understanding of reaction kinetics, the identification of potential side products, and the precise determination of reaction endpoints, leading to improved process control and optimization. nih.gov

| Technique | Information Gained | Impact on Research |

| In-line Raman Spectroscopy | Real-time concentration of reactants and products | Precise kinetic data, optimization of reaction conditions nih.gov |

| In-line FT-IR Spectroscopy | Monitoring of functional group transformations | Mechanistic insights, endpoint determination |

| Reaction Calorimetry | Measurement of heat flow | Thermodynamic data, safety assessment |

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized. researchgate.net For this compound, future research should focus on developing and refining computational models to accurately predict its behavior. Using methods like Density Functional Theory (DFT), it is possible to calculate molecular structures, vibrational frequencies (for IR spectra), and electronic properties. nih.govunesp.br

Future directions should include:

Predictive Spectroscopy: Creating highly accurate models that can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the structure.

Reactivity and Mechanism Studies: Modeling the reaction pathway of its synthesis to understand the transition states and intermediates, providing insights for optimizing reaction conditions.

Toxicity and Bioactivity Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models and molecular docking to predict potential biological activities or toxicities, guiding further experimental work in drug discovery. scirp.orgmdpi.comnih.gov The specific positioning of the chlorine atoms is known to significantly influence molecular interactions and binding affinities. tandfonline.com

Exploration of Structure-Property Relationships for Emerging Applications

A focused research program could involve synthesizing a series of related chalcones where the substitution pattern is varied. By comparing the physicochemical and biological properties of these compounds, it will be possible to establish clear relationships between the molecular structure and the observed activity. This understanding is critical for designing new molecules with tailored properties for applications in areas such as:

Medicinal Chemistry: Chalcones are known to possess a wide range of biological activities. acs.orgfabad.org.tr Investigating how the 2,3-dichloro substitution affects potential anticancer, anti-inflammatory, or antimicrobial properties would be a valuable pursuit. researchgate.net

Materials Science: The α,β-unsaturated ketone system in chalcones makes them interesting candidates for nonlinear optical (NLO) materials or as components in fluorescent probes. nih.gov

Synergistic Experimental and Theoretical Investigations

The most impactful future research will emerge from a close integration of experimental work and theoretical modeling. nih.gov This synergistic approach creates a feedback loop where computational predictions guide experimental design, and experimental results are used to validate and refine theoretical models. researchgate.net

For this compound, a synergistic workflow would involve:

Prediction: Using computational models to predict the properties and optimal synthesis conditions for the target molecule and its derivatives.

Synthesis: Synthesizing the compounds using sustainable, monitored methods.

Characterization: Thoroughly characterizing the synthesized compounds using advanced spectroscopic and analytical techniques.

Evaluation: Testing the compounds for properties predicted by the models (e.g., biological activity, optical properties).

Refinement: Using the experimental data to refine the initial computational models, leading to more accurate predictions in the next cycle.

This integrated approach accelerates the discovery process, reduces the reliance on trial-and-error experimentation, and provides a deeper, more fundamental understanding of the chemical system under investigation. nih.govresearchgate.net

常见问题

Q. What are the recommended synthetic routes for 4-(2,3-Dichlorophenyl)but-3-en-2-one, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally similar enones. A typical procedure involves reacting 2,3-dichlorobenzaldehyde with a ketone (e.g., acetone) under basic conditions (e.g., NaOH/ethanol). Optimization includes controlling temperature (60–80°C), stoichiometry (1:1 aldehyde:ketone), and catalyst choice (e.g., piperidine for milder conditions). Yield improvements may require inert atmospheres or solvent selection (e.g., ethanol vs. THF) to minimize side reactions .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Structural confirmation relies on spectroscopic methods:

- NMR : Aromatic protons (δ 7.2–7.8 ppm), conjugated enone protons (δ 6.5–7.0 ppm for vinyl protons), and ketone carbonyl (δ ~2.1 ppm for methyl group adjacent to carbonyl).

- IR : Strong C=O stretch (~1700 cm⁻¹) and C=C stretch (~1600 cm⁻¹). Cross-validate with X-ray crystallography data from analogous compounds (e.g., 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) to confirm bond lengths and angles .

Q. What safety protocols are critical when handling this compound in the lab?

Key precautions include:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility.

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electrophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). The α,β-unsaturated ketone moiety is a reactive hotspot, with LUMO localized on the carbonyl carbon, guiding predictions for Michael addition or Diels-Alder reactivity. Compare computed dipole moments and electrostatic potential maps with experimental results .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR shifts or IR bands may arise from solvent effects or tautomerism. For example, enol-keto tautomerism in protic solvents can alter peak positions. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to assess solvent influence. Cross-reference with X-ray data (e.g., Acta Crystallographica reports) to confirm dominant tautomeric forms .

Q. How does the compound’s electronic structure influence its application in photochemical studies?

UV-Vis spectroscopy (λmax ~280–320 nm) reveals π→π* transitions in the enone system. Time-dependent DFT (TD-DFT) simulations correlate absorbance with electron density redistribution. Experimental fluorescence quenching studies can assess its potential as a photosensitizer or in organic electronics .

Q. What in vitro biological assays are suitable for studying its bioactivity, and how are false positives mitigated?

Use cell-based assays (e.g., MTT for cytotoxicity) with controls (e.g., DMSO vehicle). For antimicrobial testing, follow CLSI guidelines with standard strains (e.g., E. coli ATCC 25922). Validate hits via dose-response curves and orthogonal assays (e.g., agar diffusion). Purity (>95%, confirmed by HPLC) is critical to exclude artifact-driven results .

Methodological Considerations

Q. How to design a stability study for this compound under varying storage conditions?

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. Use ANOVA followed by post-hoc tests (Tukey’s) for multi-group comparisons. Replicate experiments (n ≥ 3) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。